

Solubility of 1,4-Phenylenediacrylic acid in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Phenylenediacrylic acid

Cat. No.: B3422011

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **1,4-Phenylenediacrylic Acid** in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of **1,4-Phenylenediacrylic acid** (p-PDA), a molecule of significant interest in materials science and pharmaceutical development. Given the limited availability of direct quantitative solubility data for p-PDA, this guide synthesizes its known physicochemical properties with solubility data from structurally analogous compounds to provide a robust predictive framework for its behavior in common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of p-PDA solubility is presented, empowering researchers to generate precise data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of p-PDA's solubility characteristics for formulation, synthesis, and purification processes.

Introduction: The Scientific Imperative for Understanding 1,4-Phenylenediacrylic Acid Solubility

1,4-Phenylenediacrylic acid (p-PDA) is a rigid, aromatic dicarboxylic acid with a symmetric structure that lends itself to the formation of highly ordered crystalline lattices and polymers. Its applications are diverse, ranging from a monomer in the synthesis of photodegradable

polymers to a component in metal-organic frameworks (MOFs) and as a potential linker in drug delivery systems. The successful application of p-PDA in these fields is fundamentally dependent on an understanding of its solubility. Solubility dictates the choice of reaction media, purification methods such as crystallization, and the ability to formulate p-PDA into functional materials.

The core challenge addressed in this guide is the scarcity of publicly available, quantitative solubility data for p-PDA in common organic solvents. To overcome this, we will employ a logical, evidence-based approach, leveraging the known physicochemical properties of p-PDA and drawing parallels with structurally similar and well-characterized molecules, namely cinnamic acid and p-coumaric acid. This approach, combined with a detailed experimental protocol, provides a comprehensive pathway to understanding and mastering the solubility of **1,4-Phenylenediacrylic acid**.

Physicochemical Properties of 1,4-Phenylenediacrylic Acid

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. The key properties of p-PDA are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ O ₄	[1] [2]
Molecular Weight	218.21 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder or solid	[1] [3]
Melting Point	>300 °C (decomposes)	[3] [4] [5]
Water Solubility	< 1 mg/mL at 20°C (insoluble)	[1] [2]
pKa	(Estimated) ~4-5 (for the carboxylic acid groups)	Inferred
XLogP3	2.61	[2]

The high melting point of p-PDA is indicative of a stable crystal lattice with strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups and π -stacking of the phenyl rings. These strong intermolecular forces must be overcome by solvent-solute interactions for dissolution to occur. The low water solubility is consistent with the molecule's significant non-polar character, despite the presence of two polar carboxylic acid groups.[\[1\]](#)[\[2\]](#)

Predicted Solubility of 1,4-Phenylenediacrylic Acid in Organic Solvents: An Analog-Based Approach

In the absence of direct quantitative data, we can infer the solubility of p-PDA by examining the solubility of structurally related compounds. Cinnamic acid (a single phenylacrylic acid) and p-coumaric acid (a hydroxylated analog) provide valuable insights.

3.1. Structural Analogs for Solubility Prediction

- Cinnamic Acid: This molecule represents one half of the p-PDA structure. It is described as being freely soluble in many organic solvents.[\[6\]](#) It is soluble in ethanol, methanol, acetone, diethyl ether, and benzene, but insoluble in hexane.[\[7\]](#)
- p-Coumaric Acid: This analog introduces a hydroxyl group, increasing polarity. It is very soluble in ethanol and diethyl ether.[\[8\]](#) Its solubility in ethanol, DMSO, and dimethylformamide (DMF) is approximately 10, 15, and 20 mg/mL, respectively.[\[9\]](#)

3.2. Predicted Solubility Profile of p-PDA

Based on the properties of p-PDA and its analogs, we can predict its solubility in various classes of organic solvents.

Solvent Class	Representative Solvents	Predicted p-PDA Solubility	Rationale
Polar Protic	Methanol, Ethanol, Acetic Acid	Sparingly Soluble to Soluble	<p>The carboxylic acid groups of p-PDA can hydrogen bond with the hydroxyl groups of these solvents.</p> <p>However, the large non-polar phenyl ring will limit solubility compared to smaller dicarboxylic acids.</p> <p>Acetic acid is noted as a solvent for decomposition at high temperatures, suggesting some degree of solubility.[2]</p>
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile	Soluble	<p>These solvents can act as hydrogen bond acceptors for the carboxylic acid protons of p-PDA. The high polarity of DMSO and DMF, in particular, is expected to effectively solvate the p-PDA molecule.</p> <p>Acetone is expected to be a moderate solvent.[7] Acetonitrile is likely to be a poorer solvent due to its lower polarity.[10]</p>

Non-Polar	Hexane, Toluene, Diethyl Ether	Insoluble to Sparingly Soluble	The dominant non-polar character of these solvents will not effectively overcome the strong intermolecular hydrogen bonding in the p-PDA crystal lattice. Diethyl ether may show some limited solubility due to its ability to accept hydrogen bonds. [7] [8]
-----------	--------------------------------	--------------------------------	---

Experimental Protocol for the Determination of 1,4-Phenylenediacrylic Acid Solubility

To obtain accurate, quantitative solubility data, a robust experimental protocol is essential. The following method is a standard approach in the pharmaceutical and chemical industries.[\[11\]](#)[\[12\]](#)[\[13\]](#)

4.1. Materials and Equipment

- **1,4-Phenylenediacrylic acid** (purity >98%)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes
- Syringe filters (0.22 µm)

4.2. Step-by-Step Methodology

- Preparation of Saturated Solutions:
 - Add an excess amount of p-PDA to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
 - Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification of Dissolved p-PDA:
 - Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
 - Prepare a calibration curve using standard solutions of p-PDA of known concentrations.

- Determine the concentration of p-PDA in the diluted samples by comparing their response to the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility of p-PDA in the original solvent by taking into account the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or g/L.

4.3. Self-Validating System: Ensuring Trustworthiness

- Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.
- Method Validation: The analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision according to standard guidelines (e.g., ICH).
- Duplicate Measurements: All experiments should be performed in at least duplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of p-PDA solubility.

Preparation of Saturated Solution

Add excess p-PDA to solvent

24-48 hours

Equilibrate at constant temperature

Sample Collection & Preparation

Collect supernatant

Filter (0.22 μ m)

Dilute sample

Quantification

HPLC or UV-Vis analysis

Compare to calibration curve

Calculation

Calculate solubility

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Phenylenediacrylic acid | C12H10O4 | CID 759280 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1,4-Phenylenediacrylic acid, CAS No. 16323-43-6 - iChemical [ichemical.com]
- 4. chemwhat.com [chemwhat.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 7. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 8. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. CICECO Publication » Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents: Experimental and modelling studies [ciceco.ua.pt]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Solubility of 1,4-Phenylenediacrylic acid in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3422011#solubility-of-1-4-phenylenediacrylic-acid-in-common-organic-solvents\]](https://www.benchchem.com/product/b3422011#solubility-of-1-4-phenylenediacrylic-acid-in-common-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com